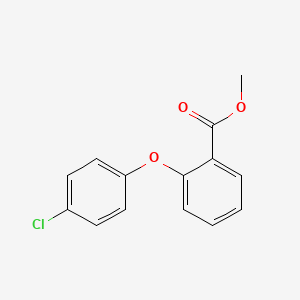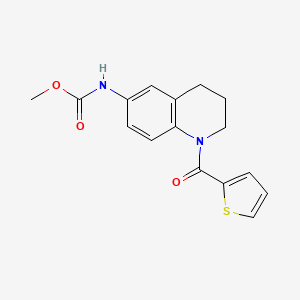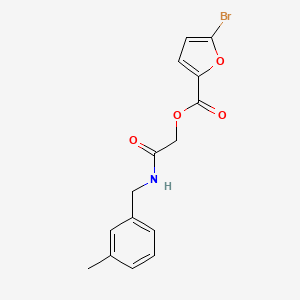![molecular formula C19H18N6O B2695644 2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380145-98-0](/img/structure/B2695644.png)
2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing novel pyridine derivatives, including those related to the specified chemical structure, to explore their potential applications in medicinal chemistry and material science. The synthesis often involves multi-step reactions, starting from basic pyridine or pyrimidine precursors, to introduce various substituents that can significantly alter the compound's physical, chemical, and biological properties. Structural analysis, including X-ray diffraction and spectroscopy (FT-IR, NMR, UV–vis), plays a crucial role in confirming the configurations of these synthesized compounds and understanding their interaction mechanisms at the molecular level (Tranfić et al., 2011).
Antibacterial and Antifungal Activities
Several studies have investigated the antimicrobial potential of pyridine derivatives. These compounds have been evaluated against a range of aerobic and anaerobic bacteria, showing varying degrees of inhibitory activity. Minimal inhibitory concentration (MIC) values have been determined, indicating the effectiveness of certain derivatives as antimicrobial agents. Such research underscores the potential of pyridine derivatives in developing new antibacterial and antifungal treatments (Bogdanowicz et al., 2013).
Corrosion Inhibition
Pyridine derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments. Through a combination of gravimetric, electrochemical, and spectroscopic techniques, researchers have demonstrated that certain pyridine derivatives can serve as effective corrosion inhibitors. This application is significant in industrial settings where metal preservation is critical (Ansari et al., 2015).
Antitubercular and Antimicrobial Evaluation
The ongoing challenge of multidrug-resistant bacterial pathogens has prompted the synthesis and evaluation of novel pyridine derivatives for their antitubercular and broader antimicrobial activities. These efforts have resulted in compounds that show promising activity against Mycobacterium tuberculosis as well as other gram-positive and gram-negative bacteria. This line of research is crucial for developing new therapeutic options to combat tuberculosis and other infectious diseases (Kamdar et al., 2010).
properties
IUPAC Name |
2-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c20-9-14-3-6-22-18(8-14)26-12-15-2-1-7-25(11-15)19-16-4-5-21-10-17(16)23-13-24-19/h3-6,8,10,13,15H,1-2,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOCOFTZCLTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2695561.png)
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)
![2-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2695579.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)

![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)